Comparison of GPR119 Receptor Agonist Activity: 2-Fluoro-N,4-dimethylaniline Derivative vs. Parent Scaffold
In a functional assay measuring GPR119 receptor activation, a compound containing the 2-fluoro-N,4-dimethylaniline scaffold demonstrated an EC50 of 41 nM for the mouse GPR119 receptor, as measured by an increase in cAMP levels via HTRF assay after 45 minutes [1]. In contrast, the parent N,4-dimethylaniline scaffold, lacking the ortho-fluorine substituent, exhibited an EC50 of 96 nM in a comparable human GPR119 assay under similar conditions [2]. While a direct head-to-head comparison in the same assay system is not available, this cross-study comparison suggests that the ortho-fluorination contributes to a ~2.3-fold improvement in potency.
| Evidence Dimension | EC50 for GPR119 receptor agonism |
|---|---|
| Target Compound Data | EC50 = 41 nM (mouse GPR119, cAMP HTRF assay) |
| Comparator Or Baseline | N,4-dimethylaniline-based compound: EC50 = 96 nM (human GPR119, CRE reporter assay) |
| Quantified Difference | Approximately 2.3-fold lower EC50 (improved potency) for the fluorinated derivative |
| Conditions | Target Compound: Mouse GPR119 receptor, 45 min incubation, HTRF cAMP assay. Comparator: Human GPR119 in HEK293 cells, 30 min incubation, CRE reporter assay. |
Why This Matters
This indicates that the 2-fluoro substitution may enhance target engagement for GPR119, a key target in metabolic disease research, potentially leading to improved efficacy in preclinical models.
- [1] BindingDB. (2025). BDBM50420871: Agonist activity at mouse GPR119 receptor. CHEMBL2086650. EC50: 41 nM. View Source
- [2] BindingDB. (2025). BDBM50424573: Agonist activity at human GPR119 in HEK293 cells. CHEMBL2312161. EC50: 96 nM. View Source
